Piperophos

Description

Structure

3D Structure

Properties

IUPAC Name |

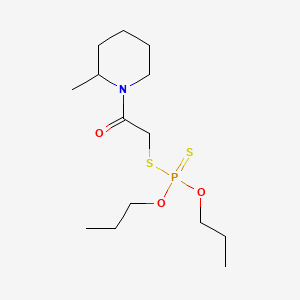

2-dipropoxyphosphinothioylsulfanyl-1-(2-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28NO3PS2/c1-4-10-17-19(20,18-11-5-2)21-12-14(16)15-9-7-6-8-13(15)3/h13H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLYSVIDNRIVFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOP(=S)(OCCC)SCC(=O)N1CCCCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28NO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058031 | |

| Record name | Piperophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24151-93-7 | |

| Record name | Piperophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24151-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperophos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024151937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorodithioic acid, S-[2-(2-methyl-1-piperidinyl)-2-oxoethyl] O,O-dipropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPEROPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZQ0DO501J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Piperophos in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperophos is a selective, systemic organophosphate herbicide predominantly utilized for the control of annual grasses and sedges in rice cultivation. Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical metabolic pathway for plant growth and development. This disruption leads to a cascade of cellular and physiological abnormalities, culminating in the arrest of cell division and eventual plant death. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the targeted biochemical pathways, downstream cellular consequences, and methodologies for its study.

Introduction

This compound (S-2-methylpiperidinocarbonylmethyl O,O-dipropyl phosphorodithioate) is classified as a Group K3 herbicide by the Herbicide Resistance Action Committee (HRAC), a group characterized by the inhibition of VLCFA synthesis.[1] These fatty acids, with chain lengths exceeding 18 carbons, are integral components of various essential plant structures, including cuticular waxes, suberin, and sphingolipids. By targeting their biosynthesis, this compound effectively halts the fundamental processes of cell growth and division, particularly in the meristematic tissues of susceptible plants.

Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The central mechanism of this compound's herbicidal activity is the disruption of the VLCFA elongase complex located in the endoplasmic reticulum. This multi-enzyme complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an acyl-CoA primer.

Target Enzyme: The primary target of this compound and other K3 group herbicides is believed to be the 3-ketoacyl-CoA synthase (KCS) , also known as fatty acid elongase. KCS is the first and rate-limiting enzyme in the VLCFA elongation cycle, responsible for the condensation of malonyl-CoA with a long-chain acyl-CoA. Inhibition of KCS halts the entire VLCFA synthesis pathway.

Biochemical Pathway of VLCFA Elongation and this compound Inhibition

The elongation of VLCFAs is a four-step cyclical process:

-

Condensation: Catalyzed by 3-ketoacyl-CoA synthase (KCS), an acyl-CoA primer is condensed with a two-carbon unit from malonyl-CoA to form a 3-ketoacyl-CoA. This is the step inhibited by this compound.

-

Reduction: The 3-ketoacyl-CoA is reduced to 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR).

-

Dehydration: A dehydratase (HCD) removes a water molecule to form an enoyl-CoA.

-

Reduction: The enoyl-CoA is reduced by an enoyl-CoA reductase (ECR) to form a saturated acyl-CoA, which is elongated by two carbons.

This newly elongated acyl-CoA can then serve as a substrate for further rounds of elongation.

References

An In-depth Technical Guide to the Physicochemical Properties of Piperophos Herbicide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of piperophos, a selective, systemic organophosphate herbicide. The information presented is intended to support research, development, and safety assessment activities. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experimental determinations are provided based on internationally recognized guidelines.

Core Physicochemical Properties

This compound is a pale yellow oily liquid at room temperature.[1] Its key physicochemical properties are summarized in the tables below.

General and Chemical Identity

| Property | Value | Source |

| IUPAC Name | S-2-methylpiperidinocarbonylmethyl O,O-dipropyl phosphorodithioate | [1] |

| CAS Name | S-[2-(2-methyl-1-piperidinyl)-2-oxoethyl] O,O-dipropyl phosphorodithioate | [1] |

| CAS Registry Number | 24151-93-7 | [1][2] |

| Molecular Formula | C₁₄H₂₈NO₃PS₂ | |

| Molecular Weight | 353.48 g/mol | |

| Canonical SMILES | CCCOP(=S)(OCCC)SCC(=O)N1CCCCC1C | |

| InChIKey | UNLYSVIDNRIVFJ-UHFFFAOYSA-N | |

| Physical State | Pale yellow oily liquid |

Physical and Chemical Properties

| Property | Value | Temperature (°C) | pH | Source |

| Melting Point | < 25 °C | |||

| Boiling Point | > 250 °C (decomposes before boiling) | |||

| Vapor Pressure | 0.032 mPa | 20 | ||

| 4.06E-08 mmHg | 25 | |||

| Water Solubility | 25 mg/L | 20 | 7 | |

| Solubility in Organic Solvents | Miscible in benzene, acetone, dichloromethane, octanol | 20 | ||

| Octanol-Water Partition Coefficient (log P) | 4.3 | 20 | 7 | |

| 4.78680 | ||||

| Density | 1.13 g/mL | |||

| 1.153 g/cm³ | ||||

| pKa (Predicted) | -0.87 ± 0.40 |

Synthesis of this compound

This compound is a synthetic organophosphate herbicide. The synthesis is a multi-step process that begins with the preparation of the chiral intermediate, 2-methylpiperidine. This intermediate is then reacted with chloroacetyl chloride to form a chloroacetylated piperidine derivative. In the final step, this derivative undergoes a nucleophilic substitution with O,O-dipropyl phosphorodithioic acid to form the this compound molecule. This reaction is typically carried out under controlled temperature and pH conditions in a solvent such as toluene or dichloromethane, with a base like triethylamine to neutralize byproducts.

Mechanism of Action: Inhibition of Very Long-Chain Fatty Acid (VLCFA) Synthesis

This compound is classified as a Group K3 (HRAC) or Group 15 (WSSA) herbicide, which acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with more than 18 carbon atoms that are essential components of plant cell membranes, cuticular waxes, and suberin. The inhibition of VLCFA synthesis disrupts cell division and leads to the death of susceptible plants.

The biosynthesis of VLCFAs in plants is a four-step elongation cycle that occurs in the endoplasmic reticulum. This process involves a complex of enzymes, with the initial and rate-limiting step being the condensation of a C16 or C18 fatty acid with malonyl-CoA, catalyzed by β-ketoacyl-CoA synthase (KCS). This compound and other K3 herbicides are believed to target and inhibit the KCS enzyme, thereby halting the entire VLCFA synthesis pathway.

Experimental Protocols for Physicochemical Properties

The determination of the physicochemical properties of chemical substances is guided by standardized protocols to ensure consistency and comparability of data. The following are summaries of the OECD (Organisation for Economic Co-operation and Development) guidelines relevant to the properties of this compound.

Water Solubility (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. Two primary methods are recommended:

-

Flask Method: Suitable for solubilities above 10⁻² g/L. A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method after separation of the undissolved substance.

-

Column Elution Method: Suitable for solubilities below 10⁻² g/L. The test substance is coated on an inert carrier material and packed into a column. Water is then passed through the column at a slow, constant rate, and the concentration of the substance in the eluate is measured over time until a plateau is reached, indicating saturation.

Vapor Pressure (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature. Several methods are available depending on the expected vapor pressure range:

-

Dynamic Method (Cottrell's Method): Measures the boiling temperature of the substance at different pressures.

-

Static Method: Directly measures the vapor pressure of the substance in a closed system at a constant temperature.

-

Isoteniscope Method: A static method where the pressure in the system is balanced against a known external pressure.

-

Effusion Methods (Knudsen Effusion, Thermogravimetric Analysis): Measure the rate of mass loss of the substance effusing through a small orifice into a vacuum.

-

Gas Saturation Method: A carrier gas is passed through or over the substance at a known rate, and the amount of substance transported by the gas is determined.

Octanol-Water Partition Coefficient (log P)

The n-octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is defined as the ratio of its concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.

-

Shake Flask Method (OECD Guideline 107): Suitable for log P values between -2 and 4. The test substance is dissolved in a mixture of n-octanol and water, which is then shaken until equilibrium is reached. The phases are separated, and the concentration of the substance in each phase is determined.

-

HPLC Method (OECD Guideline 117): An indirect method where the log P is estimated from the retention time of the substance on a reverse-phase HPLC column, calibrated with reference compounds of known log P values.

-

Slow-Stirring Method (OECD Guideline 123): Recommended for substances with high log P values (>4). The two phases are gently stirred for an extended period to reach equilibrium without forming an emulsion, which can interfere with accurate measurements.

Analytical Workflow for this compound Residue Analysis

The analysis of this compound residues in environmental samples typically involves extraction, cleanup, and instrumental analysis. The following diagrams illustrate common workflows for soil and water samples.

This compound Analysis in Soil (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and environmental matrices.

This compound Analysis in Water by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for the determination of organophosphate pesticides like this compound in water samples.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Piperophos

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperophos is a selective, systemic organophosphate herbicide widely used for the control of annual grasses and sedges in rice cultivation. Its efficacy lies in the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical metabolic pathway in susceptible plants. This guide provides a comprehensive overview of the chemical structure of this compound, detailed synthesis pathways, and its mechanism of action at the molecular level. The content herein is intended to serve as a technical resource, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development professionals.

Chemical Structure and Properties

This compound, with the IUPAC name S-[2-(2-methylpiperidin-1-yl)-2-oxoethyl] O,O-dipropyl phosphorodithioate, is a chiral molecule due to the presence of a stereogenic center at the C2 position of the piperidine ring.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₈NO₃PS₂ | [1] |

| Molecular Weight | 353.48 g/mol | [1] |

| CAS Number | 24151-93-7 | [1] |

| Appearance | Dark brown liquid | |

| Water Solubility | 25 mg/L (at 20 °C) | |

| Mode of Action | Inhibition of very-long-chain fatty acid (VLCFA) synthesis | [1] |

Synthesis Pathways

The synthesis of this compound is a multi-step process that can be conceptually divided into three main stages:

-

Preparation of the Piperidine Moiety: Synthesis of the key intermediate, 1-(chloroacetyl)-2-methylpiperidine.

-

Preparation of the Phosphorodithioate Moiety: Synthesis of the potassium salt of O,O-dipropyl dithiophosphoric acid.

-

Final Condensation: Nucleophilic substitution reaction between the two key intermediates to yield this compound.

A generalized scheme for the synthesis is presented below.

Caption: General Synthesis Pathway of this compound.

Experimental Protocols

While specific industrial synthesis protocols for this compound are proprietary, the following represents a generalized laboratory-scale procedure based on established chemical principles for analogous compounds.

Step 1: Synthesis of 1-(Chloroacetyl)-2-methylpiperidine

-

To a solution of 2-methylpiperidine (1.0 eq) in an inert solvent such as toluene or dichloromethane, cooled to 0-5 °C, is added triethylamine (1.1 eq) as a base.

-

Chloroacetyl chloride (1.05 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

The reaction mixture is stirred at room temperature for 2-4 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The mixture is then washed with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine, and finally with a saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-(chloroacetyl)-2-methylpiperidine, which can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Synthesis of Potassium O,O-dipropyl dithiophosphate

-

Phosphorus pentasulfide (P₄S₁₀) (1.0 eq) is suspended in a suitable solvent like toluene.

-

n-Propanol (4.0 eq) is added portion-wise to the suspension, controlling the exothermic reaction by cooling.

-

The mixture is heated to reflux for 2-3 hours. The reaction releases hydrogen sulfide gas, which must be trapped in a scrubber.

-

After cooling to room temperature, a solution of potassium hydroxide (KOH) (4.0 eq) in water is added slowly to neutralize the resulting O,O-dipropyl dithiophosphoric acid.

-

The aqueous layer containing the potassium salt is separated and can be used directly or the salt can be isolated by evaporation of water.

Step 3: Synthesis of this compound

-

The crude 1-(chloroacetyl)-2-methylpiperidine (1.0 eq) from Step 1 is dissolved in a polar aprotic solvent such as acetone or acetonitrile.

-

The aqueous solution of potassium O,O-dipropyl dithiophosphate (1.1 eq) from Step 2 is added to the solution.

-

The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and water is added. The product is extracted with a suitable organic solvent like toluene or ethyl acetate.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield crude this compound.

-

The crude product can be purified by column chromatography on silica gel to obtain pure this compound.

Quantitative Data (Representative)

| Step | Product | Yield (%) | Purity (%) | Analytical Method |

| 1 | 1-(Chloroacetyl)-2-methylpiperidine | 85-95 | >95 | GC-MS, ¹H NMR |

| 2 | Potassium O,O-dipropyl dithiophosphate | 90-98 | >97 | ³¹P NMR |

| 3 | This compound | 75-85 | >96 | HPLC, GC-MS, ¹H NMR, ³¹P NMR |

Note: These values are representative and can vary based on reaction conditions and purification methods.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound, like other chloroacetamide herbicides, acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. VLCFAs are fatty acids with more than 18 carbon atoms and are essential components of various cellular structures, including the plasma membrane and the protective cuticular waxes.

The synthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase. This complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. The key rate-limiting step is the initial condensation reaction catalyzed by the β-ketoacyl-CoA synthase (KCS), also known as the elongase.

This compound and its active metabolites are believed to act as potent and specific inhibitors of this KCS enzyme. The inhibition is thought to be irreversible, with the herbicide competing with the fatty acyl-CoA substrate for the active site of the enzyme. This disruption of VLCFA synthesis leads to a cascade of downstream effects, including impaired cell division, abnormal seedling growth, and ultimately, plant death.

Caption: Mechanism of this compound Action on VLCFA Synthesis.

Conclusion

This compound remains a significant herbicide due to its effective control of problematic weeds in rice. A thorough understanding of its chemical synthesis and mode of action is crucial for optimizing its use, managing resistance, and developing new, more effective herbicidal compounds. This guide has provided a detailed overview of the key chemical and biological aspects of this compound, intended to be a valuable resource for the scientific community. Further research into the specific stereochemistry of the active enantiomer and more detailed structural studies of the KCS enzyme could open new avenues for the design of next-generation herbicides.

References

Toxicological Profile of Piperophos and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment by regulatory bodies. The information contained herein is based on publicly available data as of late 2025.

Executive Summary

Piperophos, an organophosphate herbicide, is primarily used for selective, systemic weed control in rice cultivation. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of this compound and its metabolites. While data on the acute toxicity and ecotoxicity of the parent compound are available, significant data gaps exist concerning the chronic toxicity, carcinogenicity, reproductive and developmental toxicity of this compound, and the toxicological profiles of its metabolites. This guide summarizes the available quantitative data, outlines detailed experimental protocols for key toxicological assessments based on international guidelines, and visualizes known mechanisms of action and metabolic pathways.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 24151-93-7 |

| Molecular Formula | C₁₄H₂₈NO₃PS₂ |

| Molecular Weight | 353.48 g/mol |

| IUPAC Name | S-2-methylpiperidinocarbonylmethyl O,O-dipropyl phosphorodithioate |

| Appearance | Colorless to pale yellow liquid |

| Vapor Pressure | 4.06 x 10⁻⁸ mmHg at 25°C |

| Water Solubility | 25 mg/L at 20°C |

| LogP (Octanol-Water Partition Coefficient) | 4.3 |

Toxicokinetics and Metabolism

Studies in rats have shown that this compound is rapidly absorbed, metabolized, and excreted, primarily through urine. The degradation of this compound in rats involves the hydrolysis of the thiolo phosphate bond, followed by methylation of the sulfhydryl group. This methylthio derivative can then be oxidized at the sulfur atom or hydroxylated on the piperidine moiety. Hydroxylation at the α-carbon can lead to the opening of the piperidine ring, forming carboxylic acids. The hydroxypiperidine derivatives can also be conjugated with glucuronic acid. Notably, unchanged this compound is not excreted in the urine.

Identified Urinary Metabolites in Rats:

-

2-methylpiperidine

-

Hydroxylated this compound derivatives

-

Carboxylic acid derivatives from ring opening

-

Glucuronide conjugates of hydroxylated metabolites

No publicly available toxicological data for the specific metabolites of this compound were found during the comprehensive literature search.

Metabolic Pathway of this compound in Rats

Environmental Fate and Degradation of Piperophos in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperophos is a selective herbicide belonging to the organophosphate class, primarily utilized for the pre-emergence control of annual grasses and sedges in rice cultivation. Understanding its environmental fate, particularly its behavior and degradation in soil, is crucial for assessing its potential environmental impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the current knowledge on the environmental fate and degradation of this compound in soil, with a focus on quantitative data, experimental methodologies, and degradation pathways.

Physicochemical Properties and Environmental Mobility

Table 1: Physicochemical and Mobility Properties of this compound

| Property | Value | Interpretation |

| Typical Aerobic Soil Degradation Half-life (DT₅₀) | 30 days[1] | Moderately persistent |

| GUS Leaching Potential Index | 0.42 (Calculated)[1] | Low leachability |

The half-life (DT₅₀) is a measure of the time it takes for 50% of the applied pesticide to degrade in the soil. A typical DT₅₀ of 30 days suggests that this compound is moderately persistent in the soil under aerobic conditions[1]. The Groundwater Ubiquity Score (GUS) is a calculated index used to estimate the potential for a pesticide to leach into groundwater. A GUS value of 0.42 indicates a low leaching potential for this compound[1].

It is important to note that these values are indicative and can vary significantly depending on various soil and environmental factors.

Degradation of this compound in Soil

The degradation of this compound in soil is a complex process involving both biotic and abiotic mechanisms. These processes determine the persistence of the herbicide in the environment and the formation of potential metabolites.

Biotic Degradation

Microbial activity is the primary driver of this compound degradation in soil. Soil microorganisms, including bacteria and fungi, can utilize this compound as a source of carbon and/or phosphorus, breaking it down into simpler, less toxic compounds. The rate and pathway of microbial degradation are influenced by several factors:

-

Microbial Population: The diversity and abundance of microbial populations capable of degrading this compound will significantly impact its persistence.

-

Soil Type and Properties: Soil characteristics such as organic matter content, pH, and texture influence microbial activity and the bioavailability of the herbicide[2]. Higher organic matter content generally supports a larger and more active microbial community, potentially leading to faster degradation.

-

Environmental Conditions: Temperature, moisture, and aeration are critical for microbial growth and enzymatic activity. Optimal conditions will accelerate the degradation process.

While specific microbial consortia responsible for this compound degradation have not been extensively documented in the reviewed literature, the general principles of organophosphate biodegradation suggest that hydrolysis of the phosphoester bonds is a key initial step.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, can also contribute to the breakdown of this compound in soil, although they are generally considered less significant than microbial degradation for organophosphates.

-

Hydrolysis: This is a chemical reaction with water that can break down the this compound molecule. The rate of hydrolysis is highly dependent on soil pH and temperature.

-

Photolysis: This is the degradation of the molecule by sunlight. Photolysis is most relevant at the soil surface, as the penetration of light into the soil is limited.

Specific rates of hydrolysis and photolysis for this compound in soil are not well-documented in publicly available literature.

Proposed Degradation Pathway

While a complete and experimentally verified degradation pathway for this compound in soil is not available in the reviewed literature, a putative pathway can be proposed based on the known degradation of other organophosphate pesticides. The initial step is likely the hydrolysis of the phosphorodithioate ester linkage, a common degradation mechanism for this class of compounds. This would be followed by further breakdown of the resulting molecules.

Figure 1: Proposed general degradation pathway of this compound in soil.

Experimental Protocols for Studying this compound Degradation in Soil

Standardized protocols are essential for generating reliable and comparable data on the environmental fate of pesticides. The following outlines a general experimental workflow for a this compound soil degradation study, based on OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil".

Soil Collection and Preparation

-

Soil Sampling: Collect soil from relevant agricultural areas where this compound is used. The top 0-20 cm layer is typically sampled.

-

Sieving: Air-dry the soil and sieve it (e.g., through a 2 mm mesh) to remove stones and large organic debris.

-

Characterization: Analyze the soil for key physicochemical properties, including pH, organic carbon content, texture (sand, silt, clay content), and cation exchange capacity (CEC).

Experimental Setup (OECD 307)

-

Test Substance Application: Apply a known concentration of this compound (often radiolabeled for easier tracking of metabolites) to the prepared soil. The application rate should be relevant to agricultural practices.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity).

-

Sampling: Collect soil subsamples at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Sterile Controls: Include sterile (e.g., autoclaved or irradiated) soil samples to differentiate between biotic and abiotic degradation.

Figure 2: General experimental workflow for a this compound soil degradation study.

Residue Analysis

The analysis of this compound and its potential degradation products in soil samples is a critical step. Modern analytical techniques provide the necessary sensitivity and selectivity for this purpose.

1. Extraction:

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for extracting pesticide residues from complex matrices like soil. A typical QuEChERS procedure involves:

-

Extraction: Shaking the soil sample with an organic solvent (commonly acetonitrile) and a salt mixture (e.g., magnesium sulfate, sodium chloride) to partition the analytes into the organic phase.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is mixed with a combination of sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components like fatty acids and pigments.

2. Instrumental Analysis:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for the analysis of many modern pesticides, including organophosphates. It offers high sensitivity and specificity, allowing for the detection and quantification of both the parent compound and its metabolites at low concentrations.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool for the analysis of thermally stable and volatile pesticides.

Table 2: Summary of Analytical Methodologies

| Step | Technique | Key Considerations |

| Extraction | QuEChERS | Optimization of solvent and salt composition for this compound. |

| Cleanup | Dispersive Solid-Phase Extraction (d-SPE) | Selection of appropriate sorbents to minimize matrix effects. |

| Analysis | LC-MS/MS or GC-MS | Method development and validation for this compound and its expected metabolites, including linearity, accuracy, precision, and limits of detection and quantification. |

Factors Influencing the Environmental Fate of this compound

Numerous factors can influence the degradation rate and mobility of this compound in the soil environment:

-

Soil Organic Matter (SOM): SOM is a key factor controlling the sorption of pesticides. Higher SOM content generally leads to increased adsorption, which can reduce the bioavailability of this compound for microbial degradation and leaching.

-

Soil pH: The pH of the soil can affect the chemical stability of this compound (hydrolysis) and the activity of soil microorganisms.

-

Clay Content and Type: Clay minerals can also adsorb pesticides, influencing their mobility and availability for degradation.

-

Temperature and Moisture: These are critical environmental factors that directly impact microbial activity and the rates of chemical reactions like hydrolysis.

Conclusion and Future Research Directions

This compound is considered to be a moderately persistent herbicide with a low potential for leaching into groundwater. Its degradation in soil is primarily driven by microbial activity, although abiotic processes may also contribute.

Significant knowledge gaps remain regarding the environmental fate of this compound in soil. Future research should focus on:

-

Determining Sorption Coefficients (Kd and Koc): Conducting batch equilibrium studies to determine the sorption and desorption characteristics of this compound in a variety of soil types with varying organic matter and clay content.

-

Elucidating the Degradation Pathway: Identifying the major degradation products of this compound in soil through laboratory studies using radiolabeled compounds and advanced analytical techniques like high-resolution mass spectrometry.

-

Isolating and Characterizing this compound-Degrading Microorganisms: Identifying the specific microbial species or consortia responsible for the degradation of this compound and characterizing the enzymatic pathways involved.

-

Field Dissipation Studies: Conducting field studies under realistic agricultural conditions to validate laboratory findings and assess the persistence and mobility of this compound under various environmental scenarios.

A more complete understanding of these aspects will enable a more accurate assessment of the environmental risks associated with the use of this compound and support the development of best management practices to minimize its environmental impact.

References

Chiral Properties and Stereoisomers of Piperophos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperophos, a selective organophosphate herbicide, possesses a chiral center within its 2-methylpiperidine moiety, leading to the existence of two enantiomers. While the herbicidal activity of the racemic mixture is attributed to the inhibition of very-long-chain fatty acid (VLCFA) synthesis, the specific contributions and properties of the individual stereoisomers are not extensively documented in public literature. This technical guide provides a comprehensive overview of the known chiral properties of this compound, outlines proposed experimental protocols for the enantioselective separation and analysis of its stereoisomers, and presents a framework for evaluating their differential biological activities. Furthermore, this guide details the established mechanism of action and visualizes the relevant biochemical pathway.

Introduction to the Chirality of this compound

This compound, with the IUPAC name S-[2-(2-methylpiperidin-1-yl)-2-oxoethyl] O,O-dipropyl phosphorodithioate, is a chiral molecule due to a stereogenic center at the C2 position of the piperidine ring, where a methyl group is attached.[1] This chirality results in the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers.

Commercially, this compound is typically synthesized and applied as a racemic mixture.[1] However, it is a well-established principle in agrochemical science that enantiomers of chiral pesticides can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired herbicidal effect while the other may be less active or contribute to off-target effects.[2] Therefore, the study of the individual stereoisomers of this compound is crucial for optimizing its efficacy and environmental safety profile.

Physicochemical and Herbicidal Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₈NO₃PS₂ | [1] |

| Molecular Weight | 353.48 g/mol | [1] |

| Mode of Action | Inhibition of Very-Long-Chain Fatty Acid (VLCFA) synthesis | |

| Herbicide Resistance Class | HRAC Group K3; WSSA Group 15 |

Anticipated Differential Activity of Stereoisomers

Based on the behavior of other chiral herbicides, it is highly probable that the (R)- and (S)-enantiomers of this compound exhibit different herbicidal activities. One enantiomer is expected to have a higher binding affinity to the target enzyme, a VLCFA elongase, leading to more potent inhibition. The following table illustrates how a comparative analysis of the herbicidal efficacy of the enantiomers could be presented.

Note: The following data is illustrative and hypothetical, intended to provide a template for future experimental findings.

| Stereoisomer | Target Weed Species | EC₅₀ (g a.i./ha) | Relative Potency |

| (R)-Piperophos | Echinochloa crus-galli | [Hypothetical: 50] | [Hypothetical: High] |

| (S)-Piperophos | Echinochloa crus-galli | [Hypothetical: 500] | [Hypothetical: Low] |

| Racemic this compound | Echinochloa crus-galli | [Hypothetical: 100] | [Hypothetical: Moderate] |

| (R)-Piperophos | Cyperus difformis | [Hypothetical: 75] | [Hypothetical: High] |

| (S)-Piperophos | Cyperus difformis | [Hypothetical: 800] | [Hypothetical: Low] |

| Racemic this compound | Cyperus difformis | [Hypothetical: 150] | [Hypothetical: Moderate] |

Experimental Protocols

Proposed Protocol for Enantioselective HPLC Separation

The following is a proposed High-Performance Liquid Chromatography (HPLC) method for the analytical and semi-preparative separation of this compound enantiomers, based on established methods for other chiral organophosphate pesticides.

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

-

Chiral detector (e.g., circular dichroism detector) for confirmation of enantiomeric elution order.

-

-

Chiral Stationary Phase (CSP):

-

A polysaccharide-based CSP is recommended. A column such as a Chiralcel® OD-H or Chiralpak® AD-H (amylose or cellulose derivatives) would be a suitable starting point for method development.

-

-

Mobile Phase:

-

A normal-phase mobile phase system is typically effective for this class of compounds. A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio can be optimized to achieve baseline separation.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

A standard solution of racemic this compound (e.g., 1 mg/mL) should be prepared in the mobile phase.

-

Protocol for Stereospecific Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure this compound can be achieved by utilizing enantiopure 2-methylpiperidine as the starting material.

-

Synthesis of (R)- or (S)-2-methylpiperidine: This chiral precursor can be obtained through asymmetric synthesis or by resolution of racemic 2-methylpiperidine.

-

Acylation: React the enantiopure 2-methylpiperidine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding chiral N-(chloroacetyl)-2-methylpiperidine intermediate.

-

Thiolation: The chiral intermediate is then reacted with the potassium salt of O,O-dipropyl dithiophosphoric acid in a suitable solvent (e.g., acetone) via nucleophilic substitution to yield the final enantiopure (R)- or (S)-piperophos.

The workflow for the synthesis and separation is illustrated below.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound exerts its herbicidal activity by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more. VLCFAs are essential components of plant cuticular waxes, suberin, and sphingolipids, which are crucial for plant development, stress tolerance, and signaling.

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum and involves a four-step elongation cycle catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE). The key enzyme in this complex is the β-ketoacyl-CoA synthase (KCS), which catalyzes the initial condensation reaction. Herbicides like this compound are believed to inhibit one of the elongase enzymes in this pathway. This inhibition disrupts the production of VLCFAs, leading to abnormal seedling growth, stunting, and eventual plant death.

The signaling pathway for VLCFA biosynthesis and the point of inhibition by this compound are depicted below.

Conclusion

This compound is a chiral herbicide with significant potential for stereoselective biological activity. While the racemic mixture is currently in use, a deeper understanding of the individual enantiomers is essential for the development of more efficacious and environmentally benign agrochemicals. The proposed experimental protocols in this guide provide a roadmap for the enantioselective separation and synthesis of this compound stereoisomers. Future research should focus on obtaining quantitative data on the herbicidal activity of the individual (R)- and (S)-enantiomers to fully characterize their properties and to assess the potential benefits of using an enantiomerically enriched or pure formulation.

References

An In-depth Technical Guide on Piperophos Absorption and Translocation in Weed Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperophos is a selective, systemic herbicide belonging to the α-thioacetamide chemical family, classified under HRAC Group 15 (WSSA Group 15). Its primary mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth and development.[1] This technical guide provides a comprehensive overview of the absorption, translocation, and metabolic fate of this compound in various weed species, with a focus on economically significant weeds such as Echinochloa crus-galli (barnyardgrass) and Cyperus difformis (smallflower umbrella sedge). The document details experimental protocols for studying these processes and presents available data in a structured format to facilitate comparative analysis. Furthermore, it visualizes the herbicide's mode of action and experimental workflows to provide a clearer understanding for research and development professionals.

Introduction

This compound is a pre-emergent and early post-emergent herbicide predominantly used for the control of annual grasses and sedges in rice cultivation.[2] Its efficacy is contingent upon its successful absorption by the target weed, translocation to the site of action, and the rate of its metabolism within the plant. Understanding these physiological processes is paramount for optimizing herbicide performance, managing herbicide resistance, and developing novel weed control strategies. This guide synthesizes the current knowledge on this compound-weed interactions at a physiological and biochemical level.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound, like other Group 15 herbicides, disrupts the elongation of fatty acids with more than 18 carbon atoms (VLCFAs).[1][3] These VLCFAs are essential components of various cellular structures, including cell membranes, cuticular waxes, and suberin. The inhibition of VLCFA synthesis leads to a cascade of detrimental effects on the plant, including:

-

Disruption of cell division and shoot development.

-

Impaired formation of the protective cuticular layer, leading to increased water loss and susceptibility to environmental stress.

-

Stunted growth and eventual death of the seedling.

The primary target of this compound is the VLCFA elongase enzyme complex located in the endoplasmic reticulum.

Signaling Pathway of VLCFA Inhibition by this compound

Caption: Inhibition of VLCFA synthesis by this compound.

Absorption of this compound in Weed Species

This compound is primarily absorbed by the roots of emerging seedlings from the soil solution. To a lesser extent, it can also be absorbed by the shoots and leaves. The efficiency of absorption can be influenced by several factors, including soil type, moisture content, organic matter, and the developmental stage of the weed.

Quantitative Data on this compound Absorption

| Weed Species | Plant Part | Application Method | Time After Application (hours) | Absorption (% of Applied) | Reference |

| Echinochloa crus-galli | Roots | Soil | 24 | Data not available | |

| 48 | Data not available | ||||

| 72 | Data not available | ||||

| Shoots | Foliar | 24 | Data not available | ||

| 48 | Data not available | ||||

| 72 | Data not available | ||||

| Cyperus difformis | Roots | Soil | 24 | Data not available | |

| 48 | Data not available | ||||

| 72 | Data not available | ||||

| Shoots | Foliar | 24 | Data not available | ||

| 48 | Data not available | ||||

| 72 | Data not available |

Translocation of this compound in Weed Species

Following absorption, this compound is translocated throughout the plant. As it is primarily taken up by the roots, the main pathway for its movement is the xylem, along with the transpiration stream, to the shoots and leaves. The extent of translocation is a critical factor in the herbicide's ability to reach its site of action in sufficient concentrations to be effective.

Quantitative Data on this compound Translocation

Similar to absorption data, specific quantitative data for this compound translocation in Echinochloa crus-galli and Cyperus difformis is limited. The table below provides a framework for organizing future experimental findings.

| Weed Species | Application Site | Time After Application (hours) | % Translocated to Shoots | % Translocated to Roots | % Remaining in Treated Area | Reference |

| Echinochloa crus-galli | Roots | 24 | Data not available | - | Data not available | |

| 48 | Data not available | - | Data not available | |||

| 72 | Data not available | - | Data not available | |||

| Leaf | 24 | Data not available | Data not available | Data not available | ||

| 48 | Data not available | Data not available | Data not available | |||

| 72 | Data not available | Data not available | Data not available | |||

| Cyperus difformis | Roots | 24 | Data not available | - | Data not available | |

| 48 | Data not available | - | Data not available | |||

| 72 | Data not available | - | Data not available | |||

| Leaf | 24 | Data not available | Data not available | Data not available | ||

| 48 | Data not available | Data not available | Data not available | |||

| 72 | Data not available | Data not available | Data not available |

Metabolism of this compound in Weed Species

The ability of a weed to metabolize a herbicide is a key determinant of its susceptibility or resistance. Herbicide metabolism in plants typically occurs in three phases:

-

Phase I: Modification of the herbicide molecule (e.g., oxidation, reduction, hydrolysis), often catalyzed by cytochrome P450 monooxygenases.

-

Phase II: Conjugation of the modified herbicide with endogenous molecules such as sugars or glutathione, which increases its water solubility.

-

Phase III: Sequestration of the conjugated herbicide into vacuoles or cell walls, or further degradation.

Enhanced metabolism is a common mechanism of non-target-site resistance to herbicides in weeds. While specific metabolic pathways for this compound in resistant weed biotypes have not been extensively detailed, it is hypothesized that increased activity of enzymes like cytochrome P450s and glutathione S-transferases could contribute to resistance.

Experimental Protocols

The following provides a generalized experimental protocol for studying the absorption and translocation of this compound in weed species using radiolabeled compounds (e.g., ¹⁴C-piperophos). This protocol can be adapted for specific research questions and weed species.

Plant Material and Growth Conditions

-

Grow the selected weed species (e.g., Echinochloa crus-galli, Cyperus difformis) from seed in a controlled environment (greenhouse or growth chamber).

-

Use a suitable soil mix or hydroponic system.

-

Maintain optimal growth conditions (temperature, light, humidity, and nutrients) for the specific weed species.

-

Plants should be at a consistent growth stage (e.g., 2-3 leaf stage) for treatment.

Radiolabeled Herbicide Application

-

Prepare a stock solution of ¹⁴C-piperophos of known specific activity.

-

For root absorption studies , apply a known amount of ¹⁴C-piperophos solution to the hydroponic solution or soil surface.

-

For foliar absorption studies , apply a known volume and concentration of ¹⁴C-piperophos solution as droplets to a specific leaf surface using a microsyringe.

Experimental Workflow for ¹⁴C-Piperophos Absorption and Translocation Study

Caption: Workflow for a ¹⁴C-piperophos study.

Sample Processing and Analysis

-

At predetermined time points after treatment, harvest the plants.

-

For foliar applications, wash the treated leaf with an appropriate solvent (e.g., ethanol:water solution) to remove unabsorbed herbicide.

-

Separate the plant into different parts: treated leaf, other shoots, and roots.

-

Dry and weigh each plant part.

-

Combust the dried plant samples in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂.

-

Trap the ¹⁴CO₂ in a scintillation cocktail.

-

Quantify the radioactivity in the leaf wash and each plant part using a liquid scintillation counter.

-

Absorption Calculation: (Total radioactivity in the plant) / (Total radioactivity applied) x 100.

-

Translocation Calculation: (Radioactivity in a specific plant part) / (Total radioactivity absorbed) x 100.

-

Qualitative Analysis: For visualizing the translocation pattern, expose whole plants to X-ray film (autoradiography).

Conclusion

This compound is an effective herbicide for controlling grass and sedge weeds in rice, primarily through the inhibition of very-long-chain fatty acid synthesis. Its efficacy is dependent on its absorption by the weed, primarily through the roots, and subsequent translocation via the xylem to the growing points. While the general mechanisms are understood, there is a notable lack of specific quantitative data on the absorption and translocation rates of this compound in key weed species such as Echinochloa crus-galli and Cyperus difformis. Further research, utilizing methodologies such as those outlined in this guide, is crucial to fill these knowledge gaps. A deeper understanding of these processes will enable the development of more effective and sustainable weed management strategies, including the mitigation of herbicide resistance.

References

Endocrine-Disrupting Potential of Piperophos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperophos, an organophosphate herbicide, has been identified as an endocrine-disrupting chemical (EDC) with potent anti-androgenic properties. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's effects on the endocrine system. The primary focus is on its well-documented interference with the androgen signaling pathway and steroidogenesis. While direct evidence of its impact on estrogen and thyroid hormone pathways is limited, this guide also explores potential mechanisms and outlines the necessary experimental protocols for a comprehensive assessment of its full endocrine-disrupting profile.

Introduction

Endocrine-disrupting chemicals are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body. This disruption can lead to adverse health effects in an organism or its progeny. This compound, a widely used herbicide, has emerged as a compound of concern due to its demonstrated ability to interfere with male reproductive hormone functions. This guide synthesizes the available data on the endocrine-disrupting potential of this compound, presents detailed experimental methodologies for its assessment, and uses visualizations to illustrate key pathways and workflows.

Anti-Androgenic Activity of this compound

The most significant endocrine-disrupting effect of this compound documented to date is its potent anti-androgenic activity. Studies have shown that this compound can significantly interfere with male reproductive hormone signaling and synthesis.

Inhibition of Androgen Receptor Signaling

This compound has been identified as a potent anti-androgenic compound. In vitro screening has demonstrated its ability to inhibit the response of the human androgen receptor (hAR) to testosterone[1]. This suggests that this compound can act as an antagonist to the androgen receptor, blocking the normal action of androgens.

Disruption of Steroidogenesis

Beyond its receptor-level antagonism, this compound has been shown to directly impact the synthesis of testosterone. In studies using rat Leydig cells, which are responsible for testosterone production, this compound caused a significant decrease in testosterone biosynthesis[1]. This inhibition is achieved by downregulating the expression of key enzymes and proteins involved in the steroidogenic pathway.

Table 1: Quantitative Data on the Anti-Androgenic Effects of this compound

| Parameter | Effect of this compound | Cell/System | Reference |

| Testosterone Biosynthesis | Significant decrease | Rat Leydig Cells | [1] |

| StAR Protein Expression | Decrease | Rat Leydig Cells | [1] |

| Cytochrome P450scc Expression | Decrease | Rat Leydig Cells | [1] |

| 3β-HSD Expression | Decrease | Rat Leydig Cells | |

| 17β-HSD Expression | Decrease | Rat Leydig Cells |

The disruption of steroidogenesis by this compound involves multiple key targets in the pathway responsible for converting cholesterol into testosterone.

Potential Effects on Estrogen and Thyroid Pathways

Currently, there is a significant lack of direct evidence from studies specifically investigating the effects of this compound on the estrogen and thyroid hormone signaling pathways. However, given that many organophosphate pesticides exhibit broader endocrine-disrupting activities, it is crucial to consider the potential for this compound to affect these systems as well.

Estrogen Pathway

Potential mechanisms by which this compound could disrupt the estrogen pathway include:

-

Estrogen Receptor Binding: this compound could potentially bind to estrogen receptors (ERα and ERβ), acting as either an agonist or an antagonist.

-

Aromatase Inhibition: this compound might inhibit the aromatase enzyme (CYP19A1), which is responsible for the conversion of androgens to estrogens.

Thyroid Pathway

Disruption of the thyroid hormone pathway by this compound could occur through several mechanisms:

-

Thyroid Hormone Receptor Interaction: this compound may bind to thyroid hormone receptors (TRα and TRβ), thereby interfering with the normal signaling of thyroid hormones.

-

Inhibition of Thyroid Peroxidase: A key enzyme in the synthesis of thyroid hormones, thyroid peroxidase (TPO), could be a target for inhibition by this compound.

-

Disruption of Thyroid Hormone Transport: this compound might interfere with the transport proteins responsible for circulating thyroid hormones in the blood.

Experimental Protocols

To facilitate further research into the endocrine-disrupting potential of this compound, this section provides detailed methodologies for key in vitro assays.

Androgen Receptor (AR) Luciferase Reporter Gene Assay

This assay is used to determine if a chemical can act as an agonist or antagonist of the androgen receptor.

-

Cell Line: NIH3T3 cell line stably expressing the human androgen receptor (hAR) and a luciferase reporter gene under the control of an androgen-responsive element.

-

Protocol:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

For antagonist testing, pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

-

Add a known androgen agonist (e.g., dihydrotestosterone, DHT) at a concentration that elicits a submaximal response.

-

For agonist testing, treat the cells with varying concentrations of this compound alone.

-

Incubate the plates for 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis:

-

Antagonist activity: A dose-dependent decrease in luciferase activity in the presence of DHT indicates androgen receptor antagonism. Calculate the IC50 value.

-

Agonist activity: A dose-dependent increase in luciferase activity indicates androgen receptor agonism. Calculate the EC50 value.

-

Steroidogenesis Assay in Leydig Cells

This assay measures the direct impact of a chemical on testosterone production.

-

Cell Line: Primary rat Leydig cells or a suitable Leydig cell line (e.g., MA-10).

-

Protocol:

-

Isolate and culture Leydig cells.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours). A stimulant such as human chorionic gonadotropin (hCG) or dibutyryl-cAMP can be used to induce steroidogenesis.

-

Collect the culture medium.

-

Measure the concentration of testosterone in the medium using a validated method such as ELISA or LC-MS/MS.

-

-

Data Analysis: A dose-dependent decrease in testosterone concentration indicates inhibition of steroidogenesis.

Quantitative Real-Time PCR (qRT-PCR) for Steroidogenic Enzyme Expression

This method quantifies the changes in the mRNA levels of key steroidogenic enzymes.

-

Protocol:

-

Treat Leydig cells with this compound as described in the steroidogenesis assay.

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qRT-PCR using specific primers for the target genes (e.g., StAR, CYP11A1, HSD3B1, HSD17B3) and a reference gene (e.g., GAPDH, ACTB).

-

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. A significant decrease in the expression of these genes confirms the inhibitory effect of this compound on the steroidogenic pathway at the transcriptional level.

Immunoblotting (Western Blot) for StAR Protein

This technique is used to detect and quantify changes in the protein levels of key steroidogenic regulators like StAR.

-

Protocol:

-

Treat Leydig cells with this compound.

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody specific for the StAR protein.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine the change in StAR protein expression.

Conclusion and Future Directions

The available evidence strongly indicates that this compound is an endocrine disruptor with significant anti-androgenic activity, primarily through the inhibition of testosterone synthesis. However, a comprehensive understanding of its endocrine-disrupting profile is incomplete. Future research should prioritize:

-

Quantitative Analysis: Determining the IC50 and dose-response relationships for this compound's anti-androgenic effects.

-

Estrogen Pathway Assessment: Conducting in vitro assays to evaluate the interaction of this compound with estrogen receptors and its effect on aromatase activity.

-

Thyroid Pathway Investigation: Performing assays to assess the binding of this compound to thyroid hormone receptors and its impact on thyroid peroxidase function.

-

In Vivo Studies: Validating the in vitro findings through well-designed animal studies to understand the physiological consequences of this compound exposure.

A thorough investigation of these areas is essential for a complete risk assessment of this compound and to inform regulatory decisions regarding its use. This technical guide provides the foundational knowledge and methodological framework to guide these critical future studies.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Piperophos Residue in Water

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of piperophos residue in water samples. The protocols are based on established analytical techniques, including Solid-Phase Extraction (SPE) and QuEChERS for sample preparation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analysis.

Introduction

This compound is an organophosphate herbicide used for pre-emergence and early post-emergence weed control, primarily in rice cultivation. Due to its potential for runoff from agricultural fields, monitoring its presence in various water bodies is crucial for environmental and public health safety. This document outlines sensitive and selective analytical methods for the determination of this compound residues in water.

Sample Preparation Method 1: Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a widely used technique for the pre-concentration and cleanup of analytes from aqueous samples. This protocol is based on a method developed for the analysis of a broad range of pesticides in water, including this compound.

Experimental Protocol: SPE

-

Sample Pre-treatment: Filter the water sample through a 0.45 µm glass fiber filter to remove any particulate matter.

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 10 mL of deionized water. Ensure the cartridge does not go dry.

-

Sample Loading: Load 500 mL of the filtered water sample onto the conditioned SPE cartridge at a controlled flow rate of approximately 10 mL/min.

-

Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any polar interferences.

-

Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 20-30 minutes to remove residual water.

-

Elution: Elute the retained this compound from the cartridge using 10 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane. A study utilizing a solid phase extraction disk cartridge with a 95% dimethyl silphenylene siloxane phase eluted with 5 mL of dichloromethane[1].

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 40°C. The sample is now ready for GC-MS or LC-MS/MS analysis.

Sample Preparation Method 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach to sample preparation that has been adapted for the analysis of pesticides in water. It involves a liquid-liquid partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.

Experimental Protocol: QuEChERS

-

Extraction:

-

Place 10 mL of the water sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE cleanup tube.

-

The d-SPE tube should contain a mixture of sorbents to remove interfering matrix components. For water samples, a common combination is 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA).

-

Vortex the tube for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Final Extract:

-

The supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis. For GC-MS analysis, a solvent exchange to a more volatile solvent like ethyl acetate may be necessary.

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of semi-volatile compounds like this compound.

Instrumentation and Parameters (Typical for Organophosphate Pesticides):

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Injector | Split/Splitless, 250°C, Splitless mode |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | 70°C (hold 2 min), ramp to 150°C at 25°C/min, then to 300°C at 5°C/min (hold 5 min) |

| Mass Spectrometer | Agilent 5977B or equivalent |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Characteristic Ions for this compound (m/z):

-

To be determined experimentally by injecting a this compound standard. Typical fragments for organophosphates involve cleavage of the phosphate ester bonds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, making it an excellent choice for trace-level analysis of this compound in complex matrices.

Instrumentation and Parameters (with this compound-Specific MRM):

| Parameter | Setting |

| Liquid Chromatograph | Shimadzu Nexera X2, Agilent 1290 Infinity II, or equivalent |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | Start with 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole (e.g., SCIEX QTRAP, Agilent 6400 Series) |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Ion Source Temp. | 500°C |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

Multiple Reaction Monitoring (MRM) Transitions for this compound:

| Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Dwell Time (ms) |

| 354.1 | 171.0 | 22 | 50 |

| 354.1 | 143.0 | 32 | 50 |

Quantitative Data Summary

The following table summarizes available quantitative data for this compound analysis in water. It is important to note that performance metrics can vary based on the specific instrumentation and matrix conditions.

| Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| GC-MS | SPE (Disk Cartridge) | Not Reported | Not Reported | 71.7 (at 50 mL/min flow) | 10.1 | [1] |

| GC-MS | SPE (Disk Cartridge) | Not Reported | Not Reported | 66.0 (at 100 mL/min flow) | 7.8 | [1] |

| GC-MS | QuEChERS (in soil) | ≤ 0.112 µg/g | ≤ 0.204 µg/g | Not Reported for water | Not Reported | [2] |

Note: Data for QuEChERS in soil is provided as an estimate of achievable sensitivity; performance in a water matrix would require specific validation.

Visualized Workflows

Chemical Structure of this compound

Caption: 2D structure of the this compound molecule.

SPE Workflow for this compound Analysis

Caption: Workflow for SPE of this compound from water.

QuEChERS Workflow for this compound Analysis

Caption: Workflow for QuEChERS of this compound from water.

References

Application Note: Quantification of Piperophos in Crops by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperophos is an organophosphate herbicide widely used in agriculture to control weeds in crops such as rice. Due to its potential toxicity, it is crucial to monitor its residue levels in food products to ensure consumer safety and comply with regulatory limits. This application note provides a detailed protocol for the quantification of this compound in crop matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method described herein is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by sensitive and selective HPLC-MS/MS analysis.

Principle

The method involves the extraction of this compound from a homogenized crop sample using an organic solvent, followed by a clean-up step to remove matrix interferences. The purified extract is then injected into an HPLC system where this compound is separated from other components. The analyte is subsequently ionized and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound, allowing for accurate quantification.

Experimental Protocol

Apparatus and Reagents

-

Apparatus:

-

High-performance liquid chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS)

-

Homogenizer

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

Syringe filters (0.22 µm)

-

Autosampler vials

-

-

Reagents:

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Ammonium formate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB)

-

Ultrapure water

-

Sample Preparation (QuEChERS Method)

-

Homogenization: Weigh 10 g of a representative portion of the crop sample (e.g., rice grains) into a 50 mL centrifuge tube.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Add internal standard, if used.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at ≥ 3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

-

Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing the d-SPE clean-up sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For pigmented crops, GCB may be added, but its potential to adsorb planar pesticides should be considered.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

-

Final Extract Preparation:

-

Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for HPLC-MS/MS analysis.

-

HPLC-MS/MS Analysis

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid and 5 mM ammonium formate in water.[1]

-

Mobile Phase B: 0.1% Formic acid and 5 mM ammonium formate in methanol.[1]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.[1]

-

-

MS/MS Conditions:

Data Presentation

Quantitative data for this compound analysis should be summarized for clarity and comparison.

| Parameter | This compound |

| Precursor Ion (m/z) | 354.1 |

| Product Ion 1 (m/z) (Quantifier) | 171.0 |

| Product Ion 2 (m/z) (Qualifier) | 143.0 |

| Collision Energy (eV) for Product 1 | 22 |

| Collision Energy (eV) for Product 2 | 32 |

Note: The specific collision energies may need to be optimized for the instrument in use.

Method Validation Summary

Method validation is essential to ensure the reliability of the results. The following table summarizes typical performance characteristics for pesticide residue analysis methods.

| Validation Parameter | Typical Range |

| Linearity (r²) | ≥ 0.99 |

| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg |

| Limit of Quantification (LOQ) | 0.005 - 0.05 mg/kg |

| Accuracy (Recovery %) | 70 - 120% |

| Precision (RSD %) | ≤ 20% |

Workflow Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound in crops.

Caption: Workflow for this compound Quantification in Crops.

References

Application Notes and Protocols for Piperophos in Grassy Weed Control in Rice Paddies

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Piperophos is a selective, systemic organophosphate herbicide utilized primarily for the pre-emergence control of annual grasses and sedges in rice cultivation. Absorbed through the roots and foliage of emerging weeds, it offers a crucial tool for early-season weed management, preventing competition during the critical growth stages of the rice crop. Understanding its mechanism of action, application parameters, and potential for phytotoxicity is essential for its effective and safe use in research and agricultural settings.

Mechanism of Action